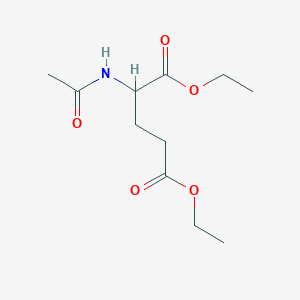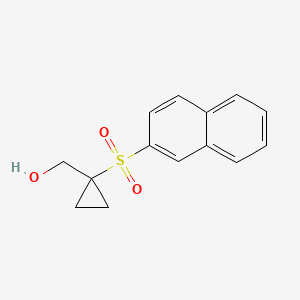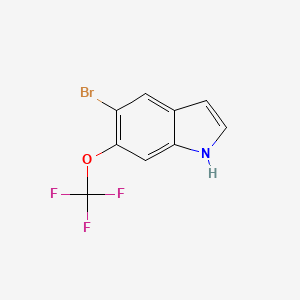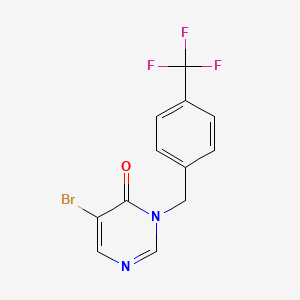
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one is a chemical compound that belongs to the pyrimidinone class. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group attached to a benzyl moiety at the 4th position, and a pyrimidinone core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidin-4-one and 4-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The 5-bromopyrimidin-4-one undergoes a nucleophilic substitution reaction with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinone core.
Coupling Reactions: The trifluoromethylbenzyl group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrimidinone core.
Coupling Reactions: Products include biaryl or diaryl derivatives.
Scientific Research Applications
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-(trifluoromethyl)phenyl)pyrimidin-4(3h)-one: Similar structure but with a phenyl group instead of a benzyl group.
5-Bromo-3-(4-(trifluoromethyl)phenyl)pyrimidin-4(3h)-one: Similar structure but with a phenyl group at the 3rd position.
5-Bromo-3-(4-(trifluoromethyl)benzyl)pyridin-4(3h)-one: Similar structure but with a pyridinone core instead of a pyrimidinone core.
Uniqueness
The uniqueness of 5-Bromo-3-(4-(trifluoromethyl)benzyl)pyrimidin-4(3h)-one lies in its specific substitution pattern and the presence of both bromine and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8BrF3N2O |
|---|---|
Molecular Weight |
333.10 g/mol |
IUPAC Name |
5-bromo-3-[[4-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one |
InChI |
InChI=1S/C12H8BrF3N2O/c13-10-5-17-7-18(11(10)19)6-8-1-3-9(4-2-8)12(14,15)16/h1-5,7H,6H2 |
InChI Key |
PQBHWWBXPZDZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C(C2=O)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


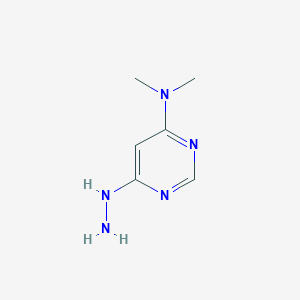
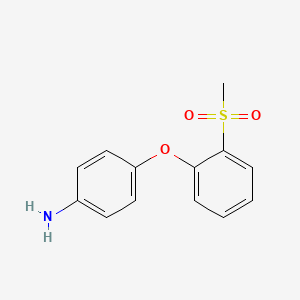
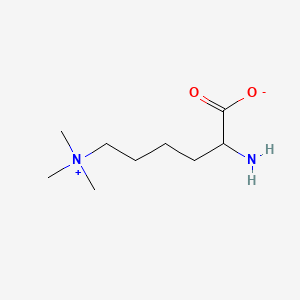
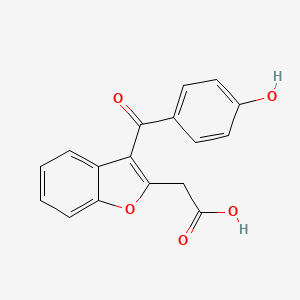
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)


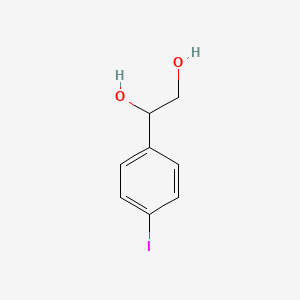
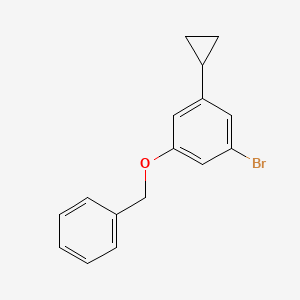
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
